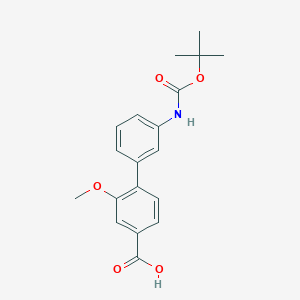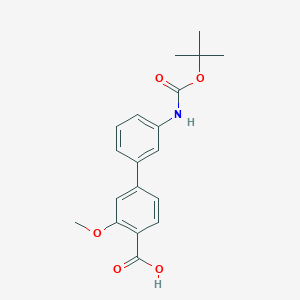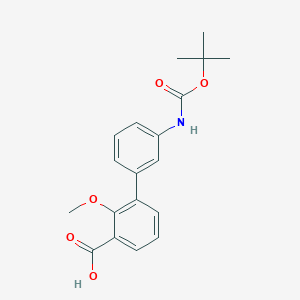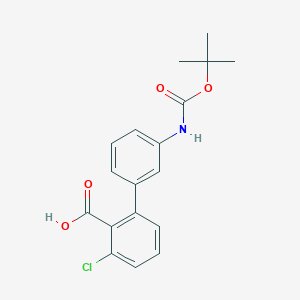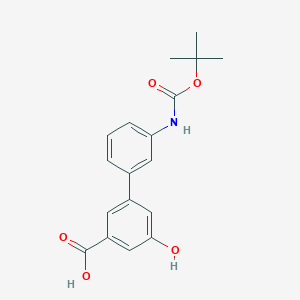
3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95% (3-BOC-AP5HB) is an organic compound with a wide range of applications in the scientific research and laboratory settings. It is a derivative of benzoic acid, which is a type of carboxylic acid. It is most commonly used in the synthesis of various compounds, such as polymers, polyamides, and polyesters. It is also used in the synthesis of pharmaceuticals, dyes, and agrochemicals. In addition to its use in synthesis, 3-BOC-AP5HB is also used in the study of biological systems and in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95% is not well understood. It is believed that the BOC group, which is resistant to hydrolysis and oxidation, helps to protect the carboxylic acid from further reaction. This protection helps to ensure that the compound remains stable and can be used for a variety of purposes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95% are not well understood. However, it is believed that the BOC group helps to protect the carboxylic acid from further reaction, which can help to ensure that the compound remains stable and can be used for a variety of purposes. In addition, the compound can be used to synthesize a variety of compounds, which can have a variety of biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95% in laboratory experiments is that it is a stable compound that can be used to synthesize a variety of compounds. In addition, the BOC group helps to protect the carboxylic acid from further reaction, which can help to ensure that the compound remains stable and can be used for a variety of purposes. The main limitation of using 3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95% in laboratory experiments is that the mechanism of action is not well understood, which can make it difficult to predict the effects of the compound on biological systems.
Orientations Futures
There are several potential future directions for 3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95%. First, further research could be done to better understand the mechanism of action of the compound. This could help to better predict the effects of the compound on biological systems. Second, further research could be done to develop new compounds that could be synthesized using 3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95%. This could lead to the development of new materials, pharmaceuticals, dyes, and agrochemicals. Third, further research could be done to better understand the biochemical and physiological effects of 3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95%. This could lead to the development of new drugs or therapies. Finally, further research could be done to develop new methods for synthesizing 3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95%, which could lead to more efficient and cost-effective synthesis of the compound.
Méthodes De Synthèse
The synthesis of 3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95% is typically done using a process called BOC-protection. This involves the reaction of a carboxylic acid, such as benzoic acid, with an amine, such as 3-aminophenol, in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of an ester, which is then protected with a BOC group. This process is often used to protect carboxylic acids from further reaction, as the BOC group is resistant to hydrolysis and oxidation.
Applications De Recherche Scientifique
3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95% is used extensively in scientific research, as it can be used to synthesize a variety of compounds. For example, it can be used to synthesize polymers, polyamides, and polyesters, which can be used in the development of new materials. In addition, it can be used to synthesize pharmaceuticals, dyes, and agrochemicals. It can also be used in the study of biological systems, as it can be used to study the effects of various compounds on biological systems. Finally, it can be used in the development of new drugs, as it can be used to synthesize compounds that have potential therapeutic applications.
Propriétés
IUPAC Name |
3-hydroxy-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-18(2,3)24-17(23)19-14-6-4-5-11(8-14)12-7-13(16(21)22)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBACPBNLSBSTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412410.png)

![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412426.png)





